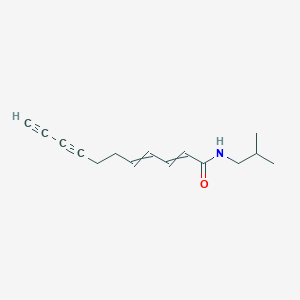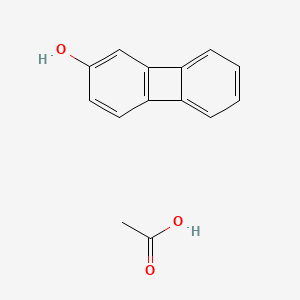
Acetic acid;biphenylen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;biphenylen-2-ol can be achieved through several methods. One common approach involves the esterification of biphenylen-2-ol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and efficiency. The carbonylation of methanol via the Monsanto process is a well-known method for producing acetic acid, which can then be reacted with biphenylen-2-ol to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;biphenylen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aluminum chloride (AlCl3) are used in Friedel-Crafts acylation reactions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Acetic acid;biphenylen-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;biphenylen-2-ol involves its interaction with various molecular targets. In biological systems, it may exert antimicrobial effects by disrupting cell membranes and interfering with metabolic pathways . The compound’s aromatic structure allows it to participate in electron transfer reactions, which are crucial in many biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in the food and chemical industries.
Phenol: An aromatic compound with hydroxyl groups, known for its antiseptic properties.
Uniqueness
Acetic acid;biphenylen-2-ol is unique due to its combination of acetic acid and biphenylen-2-ol properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its potential antimicrobial properties also make it a compound of interest in medical research .
Properties
CAS No. |
13625-11-1 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
acetic acid;biphenylen-2-ol |
InChI |
InChI=1S/C12H8O.C2H4O2/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8;1-2(3)4/h1-7,13H;1H3,(H,3,4) |
InChI Key |
ICHCWEHYFCERLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
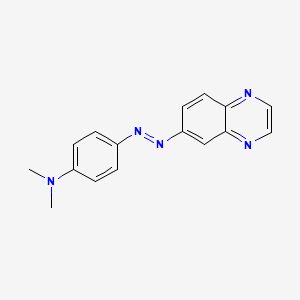
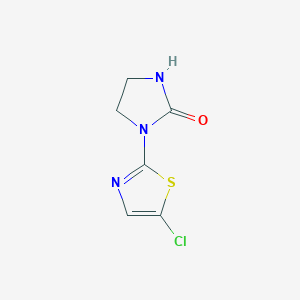

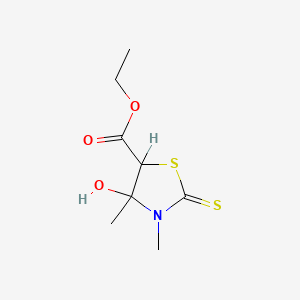
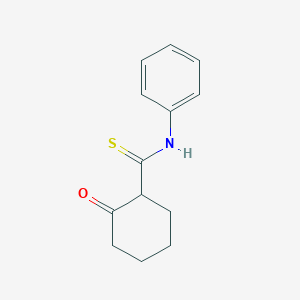
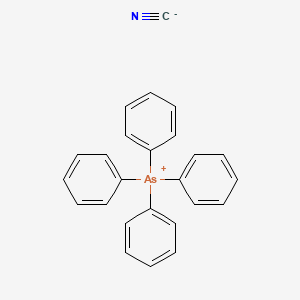

![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
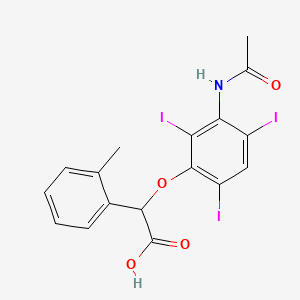

![4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14709678.png)
![2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane](/img/structure/B14709681.png)
